Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]-
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Overview
Description
Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]- is a specialty chemical compound with the molecular formula C13H8F3N3O2S2 . This compound is known for its unique structure, which includes a thienylsulfonyl group and a trifluoromethylphenyl hydrazono group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]- involves several steps. One common method includes the reaction of 4-(trifluoromethyl)phenylacetonitrile with thienylsulfonyl chloride under specific conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thienylsulfonyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty materials and fine chemicals.
Mechanism of Action
The mechanism of action of Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]- can be compared with other similar compounds such as:
(2-Thienylsulfonyl)acetonitrile: This compound shares the thienylsulfonyl group but lacks the trifluoromethylphenyl hydrazono group, making it less complex.
4-(Trifluoromethyl)phenylacetonitrile: This compound contains the trifluoromethylphenyl group but does not have the thienylsulfonyl group, resulting in different chemical properties.
Properties
CAS No. |
882273-11-2 |
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Molecular Formula |
C13H8F3N3O2S2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-thiophen-2-ylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide |
InChI |
InChI=1S/C13H8F3N3O2S2/c14-13(15,16)9-3-5-10(6-4-9)18-19-11(8-17)23(20,21)12-2-1-7-22-12/h1-7,18H |
InChI Key |
ZRHBALBMGAZGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)C(=NNC2=CC=C(C=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
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